But-3-ene-2-thiol
Description
But-3-ene-2-thiol (IUPAC name: 3-buten-2-thiol) is an organosulfur compound with the molecular formula C₄H₈S. Its structure features a thiol (-SH) group on the second carbon of a but-3-ene chain (CH₂=CH-C(SH)-CH₃). Thiols like this compound are pivotal in organic synthesis, particularly in reactions involving sulfur nucleophiles or thiol-ene "click" chemistry, a method highlighted in for forming carbon-heteroatom bonds .
Properties
IUPAC Name |
but-3-ene-2-thiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8S/c1-3-4(2)5/h3-5H,1H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRBFUAKXOIGPDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=C)S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80572331 | |
| Record name | But-3-ene-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80572331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5937-82-6 | |
| Record name | But-3-ene-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80572331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
But-3-ene-2-thiol can be synthesized through several methods. One common approach involves the addition of hydrogen sulfide (H₂S) to but-3-ene under specific conditions. This reaction typically requires a catalyst, such as a metal catalyst, to facilitate the addition of the thiol group to the butene chain.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more complex processes to ensure high yield and purity. These methods often include the use of advanced catalytic systems and controlled reaction environments to optimize the production efficiency.
Chemical Reactions Analysis
Types of Reactions
But-3-ene-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form alkanethiols.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups in organic molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides under basic conditions.
Major Products Formed
Oxidation: Disulfides (R-S-S-R) and sulfonic acids (R-SO₃H).
Reduction: Alkanethiols (R-SH).
Substitution: Various substituted thiol derivatives depending on the reactants used.
Scientific Research Applications
But-3-ene-2-thiol has several applications in scientific research:
Biology: Thiol-containing compounds are studied for their roles in biological systems, including enzyme function and redox reactions.
Medicine: Research into thiol-based drugs explores their potential therapeutic applications, particularly in targeting oxidative stress and inflammation.
Mechanism of Action
The mechanism of action of but-3-ene-2-thiol involves its thiol group, which can participate in various chemical reactions. The thiol group is highly nucleophilic, allowing it to react with electrophiles and form covalent bonds. This reactivity is central to its role in thiol-ene click chemistry, where it adds to alkenes or alkynes to form stable carbon-sulfur bonds .
Comparison with Similar Compounds
Table 1: Comparative Properties of Functional Group Analogs
Comparison with Structural Isomers and Related Thiols
2-Butanethiol
- Structure : CH₃-CH₂-CH(SH)-CH₃
- Comparison : The saturated backbone of 2-butanethiol reduces reactivity toward addition reactions compared to the unsaturated this compound.
1-Butanethiol
- Structure : CH₂(SH)-CH₂-CH₂-CH₃
- Comparison : The terminal thiol group in 1-butanethiol makes it more volatile (lower boiling point ~98°C) than this compound.
Comparison with Sulfur-Containing Compounds
1-(3-Ethyl-5,6-dimethyl-1,3-benzothiazol-2-ylidene)butane-2-thione
- Structure : Features a thione (C=S) group instead of a thiol.
- Comparison : Thiones are less acidic than thiols and participate in different reactions, such as cycloadditions. The aromatic benzothiazole ring in this compound () enhances stability compared to this compound .
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